molecular formula C17H19ClI2N2O2 B14711428 3,5-diiodo-4-phenylmethoxy-N'-propan-2-ylbenzohydrazide;hydrochloride CAS No. 23959-36-6

3,5-diiodo-4-phenylmethoxy-N'-propan-2-ylbenzohydrazide;hydrochloride

Cat. No.: B14711428
CAS No.: 23959-36-6
M. Wt: 572.6 g/mol
InChI Key: UPSKZQKOOMWLRZ-UHFFFAOYSA-N
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Description

3,5-diiodo-4-phenylmethoxy-N’-propan-2-ylbenzohydrazide;hydrochloride is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of iodine atoms, a phenylmethoxy group, and a benzohydrazide moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-diiodo-4-phenylmethoxy-N’-propan-2-ylbenzohydrazide;hydrochloride typically involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

3,5-diiodo-4-phenylmethoxy-N’-propan-2-ylbenzohydrazide;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halide ions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodinated phenylmethoxy derivatives, while substitution reactions can produce a variety of halogenated compounds .

Scientific Research Applications

3,5-diiodo-4-phenylmethoxy-N’-propan-2-ylbenzohydrazide;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-diiodo-4-phenylmethoxy-N’-propan-2-ylbenzohydrazide;hydrochloride involves its interaction with specific molecular targets. The iodine atoms and phenylmethoxy group play crucial roles in binding to target proteins or enzymes, leading to the modulation of biochemical pathways. The exact pathways and targets are still under investigation, but preliminary studies suggest significant effects on cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-diiodo-4-phenylmethoxy-N’-propan-2-ylbenzohydrazide;hydrochloride stands out due to its specific combination of functional groups and iodine atoms, which confer unique chemical reactivity and biological activity.

Properties

CAS No.

23959-36-6

Molecular Formula

C17H19ClI2N2O2

Molecular Weight

572.6 g/mol

IUPAC Name

3,5-diiodo-4-phenylmethoxy-N'-propan-2-ylbenzohydrazide;hydrochloride

InChI

InChI=1S/C17H18I2N2O2.ClH/c1-11(2)20-21-17(22)13-8-14(18)16(15(19)9-13)23-10-12-6-4-3-5-7-12;/h3-9,11,20H,10H2,1-2H3,(H,21,22);1H

InChI Key

UPSKZQKOOMWLRZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NNC(=O)C1=CC(=C(C(=C1)I)OCC2=CC=CC=C2)I.Cl

Origin of Product

United States

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